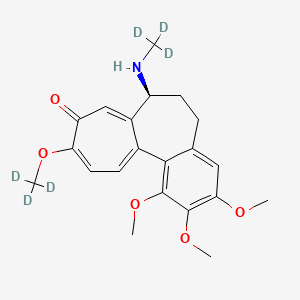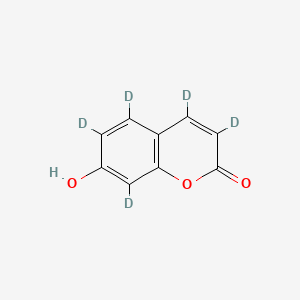
Nefopam-d3 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam N-Oxide. Nefopam itself is a centrally acting, non-opioid analgesic used primarily for the treatment of moderate to severe pain. The deuterium labeling in this compound is used to trace and study the pharmacokinetics and metabolism of the compound in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium atoms into the Nefopam molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound would follow similar principles as laboratory synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process would also include rigorous quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Nefopam-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: Conversion of Nefopam to its N-Oxide form.
Reduction: Potential reduction back to the parent Nefopam compound.
Substitution: Possible substitution reactions involving the deuterium atoms.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: May involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Deuterated reagents and solvents are used to ensure the incorporation of deuterium.
Major Products
The major products formed from these reactions include the parent Nefopam compound, its N-Oxide form, and various deuterated derivatives depending on the specific reactions and conditions used .
Scientific Research Applications
Nefopam-d3 N-Oxide is primarily used in scientific research to study the pharmacokinetics and metabolism of Nefopam. The deuterium labeling allows researchers to trace the compound in biological systems and understand its absorption, distribution, metabolism, and excretion. This information is crucial for developing effective and safe therapeutic applications of Nefopam .
In addition to pharmacokinetic studies, this compound can also be used in:
Chemistry: As a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: To investigate the biological effects and interactions of Nefopam at the molecular level.
Medicine: To develop and optimize dosing regimens for Nefopam in clinical settings.
Industry: For quality control and assurance in the production of Nefopam and its derivatives.
Mechanism of Action
Nefopam-d3 N-Oxide exerts its effects through mechanisms similar to those of Nefopam. Nefopam acts in the brain and spinal cord to relieve pain via antinociceptive effects from triple monoamine reuptake inhibition and antihyperalgesic activity through modulation of glutamatergic transmission. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed study of these processes .
Comparison with Similar Compounds
Similar Compounds
Nefopam: The parent compound, used for pain relief.
Desmethylnefopam: A metabolite of Nefopam with similar analgesic properties.
Nefopam N-Oxide: The non-deuterated form of Nefopam-d3 N-Oxide.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and study in pharmacokinetic and metabolic research. This makes it a valuable tool for understanding the detailed behavior of Nefopam in biological systems and optimizing its therapeutic use .
Properties
CAS No. |
1346603-50-6 |
|---|---|
Molecular Formula |
C17H16NO2D3 |
Molecular Weight |
272.36 |
Appearance |
White to Off-White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
66091-32-5 (unlabelled) |
Synonyms |
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-Oxide- d3 |
tag |
Nefopam Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














